
Methylbenzyloctylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylbenzyloctylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to an amine functional group, with additional methyl and octyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Methylbenzyloctylamine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Primary amines
Substitution: Various substituted amines
Aplicaciones Científicas De Investigación
Methylbenzyloctylamine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methylbenzylamine
- N-Octylbenzylamine
- N,N-Dimethylbenzylamine
Uniqueness
Methylbenzyloctylamine is unique due to the presence of both methyl and octyl substituents on the amine group. This combination of substituents imparts distinct chemical properties, such as solubility and reactivity, which differentiate it from other similar compounds .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Número CAS |
63991-66-2 |
|---|---|
Fórmula molecular |
C16H27N |
Peso molecular |
233.39 g/mol |
Nombre IUPAC |
N-benzyl-N-methyloctan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3 |
Clave InChI |
QWYNLUCESJHDQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)CC1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
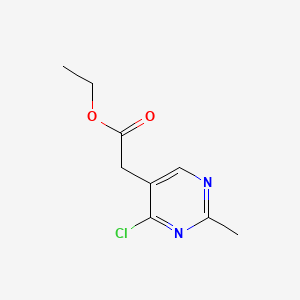
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]sulfanylmethanethioic S-acid](/img/structure/B8761236.png)
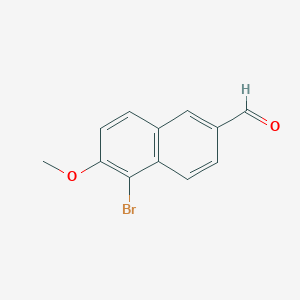

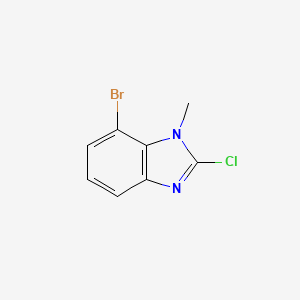



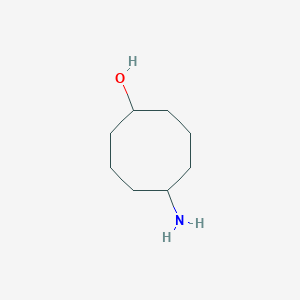
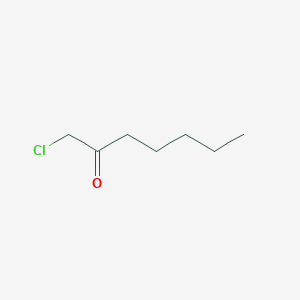
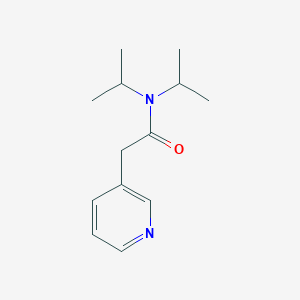
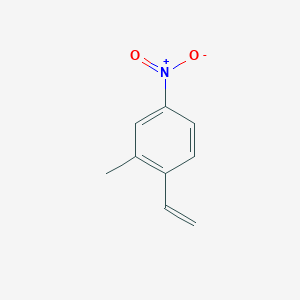
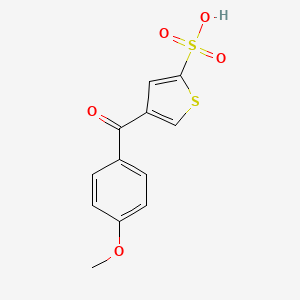
![4-chloro-2-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-6-nitrophenol](/img/structure/B8761331.png)
